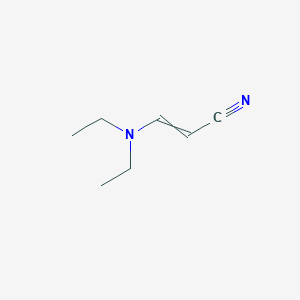

3-(Diethylamino)prop-2-enenitrile

説明

3-(Diethylamino)prop-2-enenitrile (CAS: 104089-72-7) is an α,β-unsaturated nitrile characterized by a conjugated enenitrile backbone and a diethylamino substituent at the β-position. This electron-donating group imparts unique electronic and steric properties, making the compound a versatile intermediate in organic synthesis, particularly for constructing heterocyclic systems like pyrimidines, pyridines, and benzopyranones . Its reactivity is influenced by the conjugation between the nitrile group and the amino substituent, enabling participation in cyclization, Michael additions, and nucleophilic substitution reactions .

特性

IUPAC Name |

3-(diethylamino)prop-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2/c1-3-9(4-2)7-5-6-8/h5,7H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLSHTDLKVJASIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C=CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30708603 | |

| Record name | 3-(Diethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2141-54-0 | |

| Record name | 3-(Diethylamino)prop-2-enenitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30708603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

作用機序

Target of Action

It is a derivative of coumarin, which has numerous applications and targets. Some coumarin derivatives are biologically active substances like naturally occurring anticoagulant substance dicumarol.

Mode of Action

It is synthesized as a result of the search for new michael type addition sensors based on coumarins. The Michael addition is a powerful tool in organic synthesis for the construction of carbon-carbon bonds.

Biochemical Pathways

Coumarin derivatives, which 3-(diethylamino)prop-2-enenitrile is a part of, are known to affect various biochemical pathways.

Pharmacokinetics

The spectral properties of this compound have been investigated.

Result of Action

It is known that the compound exhibits strong emission with high fluorescence quantum yield.

Action Environment

The action of this compound is influenced by the environment. For instance, the effect of a water-methanol mixture on the photophysical properties of the molecule was analyzed. With an increasing volumetric fraction of water, the intensity of absorbance and fluorescence was strongly reduced.

生化学分析

Biochemical Properties

3-(Diethylamino)prop-2-enenitrile plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the key interactions involves its binding with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The interaction between this compound and cytochrome P450 enzymes can lead to the formation of reactive intermediates that participate in further biochemical reactions.

Additionally, this compound has been shown to interact with certain protein kinases, influencing their activity and thereby affecting cellular signaling pathways. The compound’s nitrile group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to modifications that alter protein function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. In particular, this compound has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of transcription factors, leading to changes in gene expression profiles. This modulation can result in altered cellular responses, such as changes in cell proliferation, differentiation, and apoptosis.

Moreover, this compound has been found to affect cellular metabolism by interacting with key metabolic enzymes. This interaction can lead to shifts in metabolic flux and changes in the levels of various metabolites, ultimately impacting cellular energy production and biosynthetic processes.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key steps. At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The diethylamino group of this compound can form hydrogen bonds and electrostatic interactions with specific amino acid residues in enzymes, leading to either inhibition or activation of enzymatic activity.

Furthermore, the nitrile group of this compound can undergo nucleophilic addition reactions with thiol groups in proteins, resulting in covalent modifications that alter protein function. These modifications can affect the protein’s stability, localization, and interactions with other biomolecules, thereby influencing cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo hydrolysis and oxidation over extended periods. These degradation processes can lead to the formation of byproducts that may have different biochemical properties and effects on cellular function.

Long-term exposure to this compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular function. For example, prolonged exposure can lead to sustained changes in gene expression and metabolic activity, which may result in altered cellular behavior and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage level is required to elicit a measurable response in the organism.

At high doses, this compound can exhibit toxic or adverse effects, such as hepatotoxicity and neurotoxicity. These effects are likely due to the formation of reactive intermediates and covalent modifications of critical biomolecules. Careful dosage optimization is essential to minimize adverse effects while maximizing the compound’s beneficial properties.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can undergo phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Cytochrome P450 enzymes play a crucial role in the initial oxidation of this compound, leading to the formation of reactive intermediates that can be further processed by conjugation with glutathione or glucuronic acid.

These metabolic pathways can influence the compound’s bioavailability, toxicity, and overall biochemical effects. Understanding the metabolic fate of this compound is essential for predicting its behavior in biological systems and optimizing its use in research and therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, this compound can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments.

The distribution of this compound within tissues can also be affected by its interactions with plasma proteins, which can modulate its bioavailability and clearance from the body. These factors play a critical role in determining the compound’s overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles. The compound has been observed to localize in the cytoplasm, nucleus, and mitochondria, where it can exert its biochemical effects. Targeting signals, such as nuclear localization sequences, can facilitate the transport of this compound to the nucleus, where it can interact with transcription factors and influence gene expression.

生物活性

3-(Diethylamino)prop-2-enenitrile, also known as 2-(diethylamino)prop-2-enenitrile, is an organic compound notable for its diverse biological activities and potential applications in medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a diethylamino group and a nitrile functional group attached to a prop-2-ene backbone. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity. The molecular formula is CHN, which allows for various interactions with biological targets due to the presence of both electron-donating and electron-withdrawing groups.

The biological activity of this compound primarily involves its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit certain enzymes involved in cellular proliferation, contributing to its potential anticancer effects.

- Cyclization Reactions : It participates in cyclization reactions leading to the formation of 1,2,3,4-tetrahydroquinolino-5-carbonitriles, which exhibit pharmacological properties .

The mechanism of action often involves the tert-amino effect , where the diethylamino group enhances nucleophilicity, facilitating interactions with electrophilic sites on target proteins or enzymes.

Anticancer Properties

Research indicates that this compound may have significant anticancer potential. Studies have demonstrated that compounds similar to it can inhibit the growth of cancer cells by interfering with critical signaling pathways involved in cell division and survival .

Antimicrobial Activity

There is emerging evidence suggesting that this compound may possess antimicrobial properties. Its structural analogs have been evaluated for their effectiveness against various bacterial strains, indicating a potential role in developing novel antibacterial agents .

Study on Anticancer Effects

A study published in Pharmaceuticals explored the effects of diethylamino derivatives on cancer cell lines. The findings indicated that certain derivatives exhibited cytotoxicity against non-small cell lung cancer (NSCLC) cells, suggesting that this compound could be a candidate for further development in cancer therapy .

Antimicrobial Evaluation

In another study focusing on novel antibacterial agents, derivatives of this compound were tested against Helicobacter pylori. The results showed promising activity, highlighting the compound's potential as an effective antimicrobial agent .

Summary of Biological Activities

科学的研究の応用

Chemical Synthesis and Building Block

Chemical Reactions:

3-(Diethylamino)prop-2-enenitrile serves as a versatile building block in organic synthesis. Its structure allows it to participate in various chemical reactions, including:

- Michael Additions: The compound can act as a nucleophile in Michael addition reactions, forming more complex structures.

- Condensation Reactions: It can undergo condensation reactions to form imines or other nitrogen-containing compounds.

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description |

|---|---|

| Michael Addition | Reacts with α,β-unsaturated carbonyl compounds |

| Condensation | Forms imines with aldehydes |

| Nucleophilic Substitution | Reacts with electrophiles to form substituted products |

Biological Applications

Fluorescent Probes:

Research indicates that this compound exhibits unique photophysical properties, making it suitable for use as a fluorescent probe. Its ability to fluoresce under specific conditions allows for applications in:

- Biological Imaging: Used in cellular imaging to track biological processes.

- Sensor Development: The compound can be modified to develop sensors for detecting specific biomolecules or ions.

Material Science Applications

Organic Electronics:

The compound has been explored for its potential in the development of organic semiconductors and light-emitting diodes (LEDs). Its electronic properties enable:

- Charge Transport: Acts as an electron donor or acceptor in organic electronic devices.

- Photonic Applications: Its fluorescence can be harnessed in photonic devices for enhanced performance.

Case Studies and Research Findings

Several studies have documented the applications of this compound across different fields:

-

Fluorescence Studies:

- A study demonstrated that derivatives of this compound could be used as fluorescent markers in live cell imaging, providing insights into cellular dynamics and interactions.

-

Sensor Development:

- Research highlighted the development of chemosensors based on this compound for the detection of heavy metals and anions, showcasing its utility in environmental monitoring.

-

Material Fabrication:

- Investigations into the use of this compound in fabricating organic light-emitting diodes (OLEDs) revealed its capacity to enhance luminescent efficiency and stability in devices.

類似化合物との比較

Electronic Properties

- HOMO-LUMO Gaps: Diethylamino derivatives exhibit lower LUMO energies (~2.5–3.0 eV) compared to nitro-substituted analogs (~3.5–4.0 eV), enhancing their electron-accepting capacity . Diphenylamino-substituted compounds show strong intramolecular charge transfer (ICT), leading to redshifted absorbance and fluorescence .

Solubility and Stability

- The diethylamino group improves solubility in polar solvents (e.g., ethanol, DMSO) due to its basicity, whereas nitro or chloro substituents reduce solubility .

- Steric hindrance from diethylamino groups may reduce crystallization propensity compared to planar diphenylamino derivatives .

準備方法

Condensation of Amino Nitriles with DMF-DMA in Acidic Medium

A well-documented method involves the condensation of amino nitriles with dimethylformamide dimethyl acetal (DMF-DMA) in the presence of an acid such as acetic acid.

- Procedure:

- Mix the amino nitrile precursor (e.g., 1,3-benzothiazol-2-ylacetonitrile analogs) with DMF-DMA in acetic acid.

- Reflux the mixture for approximately 8 hours, monitoring the reaction by thin-layer chromatography (TLC).

- After completion, cool and pour into ice water to precipitate the product.

- Isolate the solid by filtration and purify by recrystallization from ethanol.

- Yield: High yields reported, approximately 88% in analogous compounds.

- Notes: This method is adaptable to various amino nitrile substrates and allows the formation of the enamine nitrile moiety with good regioselectivity and purity.

Stepwise Synthesis via Aldehyde and Alcohol Intermediates

Another approach involves the preparation of substituted cinnamaldehydes followed by transformation into the corresponding amino acrylonitriles.

- Key Steps:

- Synthesis of Substituted Cinnamaldehydes:

- Starting from substituted cinnamic acids, perform reduction to the alcohol and subsequent oxidation to the aldehyde.

- Example reagents: Pyridinium dichromate for oxidation.

- Formation of this compound:

- React the aldehyde intermediate with diethylamine or its derivatives under controlled conditions to form the enamine nitrile.

- Synthesis of Substituted Cinnamaldehydes:

- Advantages:

- Allows introduction of various substituents on the phenyl ring.

- Provides control over stereochemistry and substitution patterns.

- Yields: High yields reported for intermediates and final products, typically above 85%.

Comparative Data Table of Preparation Methods

| Method | Key Reagents/Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|

| Condensation with DMF-DMA in AcOH | Amino nitrile + DMF-DMA, reflux in AcOH | ~88 | High yield, straightforward | Requires reflux, acid-sensitive substrates |

| Stepwise via Cinnamaldehyde | Reduction & oxidation of cinnamic acid; aldehyde + diethylamine | >85 | Versatile substitution, stereocontrol | Multi-step, longer synthesis time |

| Direct Amination of Acrylonitrile | Acrylonitrile + diethylamine, mild conditions | Variable | Simple reagents, scalable | Possible side reactions, purification needed |

Research Findings and Notes

- The condensation method using DMF-DMA is widely used for synthesizing enamine nitriles, including analogs of this compound, due to its efficiency and high yield.

- Stepwise synthesis via substituted cinnamaldehydes provides flexibility in functional group manipulation and is useful for producing derivatives with specific substitution patterns.

- Commercial availability of related dimethylaminoacrylonitriles supports the feasibility of direct amination methods, although detailed protocols for diethylamino analogs are less frequently reported in literature.

- Purification typically involves recrystallization or chromatographic techniques to ensure high purity, essential for subsequent synthetic applications.

- Reaction monitoring by TLC and characterization by NMR and IR spectroscopy are standard for confirming product formation and purity.

Q & A

Basic: What are the recommended synthetic routes for 3-(Diethylamino)prop-2-enenitrile, and how can reaction conditions be optimized for high yield?

Methodological Answer:

The synthesis of this compound typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like (2E)-3-(3,4-dimethoxyphenyl)prop-2-enenitrile are synthesized via Knoevenagel condensation, where an aldehyde reacts with an active methylene compound (e.g., nitrile derivatives) under basic conditions . Key optimizations include:

- Temperature control : Maintaining 60–80°C to balance reaction rate and side-product formation.

- Catalyst selection : Using piperidine or ammonium acetate to enhance enolate formation.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility and reaction homogeneity.

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) ensures high purity.

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

Methodological Answer:

Core techniques include:

- NMR Spectroscopy :

- ¹H NMR : Identify diethylamino protons (δ 1.0–1.2 ppm for CH₃, δ 2.5–3.0 ppm for N-CH₂) and nitrile-adjacent vinyl protons (δ 6.5–7.5 ppm, coupling constants J ≈ 12–16 Hz for trans configuration) .

- ¹³C NMR : Nitrile carbon appears at δ 115–120 ppm; vinyl carbons are deshielded (δ 120–140 ppm).

- IR Spectroscopy : Strong absorption near 2220 cm⁻¹ confirms the nitrile group.

- Mass Spectrometry : ESI-MS or EI-MS provides molecular ion peaks ([M+H]⁺) and fragmentation patterns to validate the structure.

Advanced: How can crystallographic software like SHELXL be applied to determine the crystal structure of this compound derivatives?

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) paired with SHELXL enables precise structure refinement:

Data Collection : Use a diffractometer (Mo/Kα radiation) to collect intensity data.

Structure Solution : SHELXD or SIR2014 for phase determination via direct methods .

Refinement : SHELXL refines atomic positions, thermal parameters, and occupancy factors. Hydrogen atoms are placed geometrically or located via difference Fourier maps.

Validation : Check R-factors (R₁ < 0.05) and residual electron density (< 0.3 eÅ⁻³) .

For example, studies on (2Z)-2-(4-bromophenyl)prop-2-enenitrile derivatives used SHELXL to resolve emission discrepancies caused by crystal habit .

Advanced: What strategies resolve contradictions in reported biological activities of this compound derivatives across studies?

Methodological Answer:

Contradictions often arise from variations in:

- Assay Conditions : Standardize protocols (e.g., MIC testing for antimicrobial activity at pH 7.4, 37°C) .

- Compound Purity : Verify purity via HPLC (>95%) and characterize by SCXRD to exclude isomer interference.

- Cell Lines/Strains : Use ATCC-certified strains and report passage numbers.

- Statistical Analysis : Apply multivariate regression to isolate structure-activity relationships (SAR). For instance, trifluoromethyl substitutions in similar nitriles showed enhanced anti-inflammatory activity compared to chloro derivatives .

Advanced: How do variations in crystal morphology (habit and size) influence the photophysical properties of such nitriles?

Methodological Answer:

Crystal packing and morphology directly impact emission properties. For example:

- Crystal Habit : Needle-like crystals of (2Z)-2-(4-bromophenyl)prop-2-enenitrile exhibit blue-shifted emission due to restricted π-π interactions, while plate-like crystals show red-shifted emission from enhanced stacking .

- Size Effects : Nanocrystals (<100 nm) display quantum confinement effects, altering bandgap energies.

Characterization Tools : - PXRD : Confirm polymorph identity.

- Emission Spectroscopy : Compare λₑₘ under controlled excitation (e.g., 365 nm UV).

- Thermogravimetric Analysis (TGA) : Assess stability-related emission shifts.

Advanced: How can computational modeling predict the reactivity of this compound in nucleophilic addition reactions?

Methodological Answer:

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model reaction pathways:

Electrostatic Potential Maps : Identify electrophilic sites (e.g., β-carbon of nitrile for Michael additions).

Transition State Analysis : Calculate activation energies (ΔG‡) for competing pathways.

Solvent Effects : Include PCM models to simulate polar aprotic solvents (e.g., DMSO).

For instance, studies on (2E)-3-[(3-acetylphenyl)amino]prop-2-enenitrile used DFT to optimize thiourea catalyst interactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。